Maraviroc

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2007 and has 4 approved and 17 investigational indications. This drug has a black box warning from the FDA.

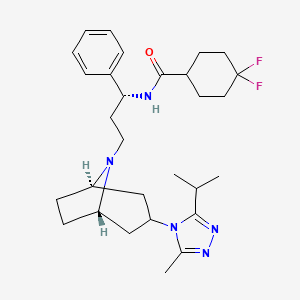

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41F2N5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t23-,24+,25?,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNHKUDZZFZSJB-HLMSNRGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048949 | |

| Record name | Maraviroc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Maraviroc | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.06e-02 g/L | |

| Record name | Maraviroc | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White solid from toluene/hexane (2:1), White- to pale-colored powder | |

CAS No. |

376348-65-1, 2414315-81-2 | |

| Record name | Maraviroc [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376348651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maraviroc | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Maraviroc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maraviroc | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD6P741W8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maraviroc, endo- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3C7SRV8DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maraviroc | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maraviroc | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197-198 °C | |

| Record name | Maraviroc | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Maraviroc mechanism of action as a CCR5 antagonist

An In-depth Technical Guide on the Core Mechanism of Action of Maraviroc as a CCR5 Antagonist

Executive Summary

This compound is a first-in-class, orally bioavailable small molecule that functions as a selective, slowly reversible, allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] By binding to a transmembrane pocket within the CCR5 receptor, this compound induces and stabilizes a receptor conformation that is unrecognizable to the HIV-1 envelope glycoprotein gp120.[3][4] This action effectively blocks the entry of CCR5-tropic (R5) HIV-1 strains into host CD4+ cells, a critical step in the viral lifecycle.[5] This document provides a detailed examination of this compound's mechanism of action, its quantitative pharmacological profile, its impact on cellular signaling, and the experimental methodologies used to characterize its function. It is intended for researchers, scientists, and professionals in the field of drug development.

HIV-1 Entry and the Role of the CCR5 Co-Receptor

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target immune cells, such as T-helper cells and macrophages. This initial interaction triggers a significant conformational change in gp120, exposing a binding site for a secondary co-receptor. Depending on the viral strain, this co-receptor is typically either CCR5 or CXCR4. Strains that utilize CCR5 are termed R5-tropic and are predominant in early-stage infection. The subsequent binding of gp120 to CCR5 induces further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.

Core Mechanism of Action: Allosteric Antagonism

This compound is not a competitive inhibitor that directly blocks the gp120 binding site. Instead, it functions as a non-competitive, allosteric antagonist. It binds reversibly to a hydrophobic pocket formed by the transmembrane (TM) helices of CCR5, a site distinct from the extracellular domains where gp120 and native chemokines interact.

Molecular Binding Site

Crystallographic studies of the CCR5-Maraviroc complex reveal that this compound inserts deep within the 7TM bundle. This binding site is distinct from the proposed recognition sites for both chemokines and the viral gp120 glycoprotein. Key residues within CCR5 that are critical for this compound binding include Trp86, Tyr108, Ile198, Phe109, Trp248, and Glu283. The binding of this compound within this pocket stabilizes the receptor in an inactive conformation.

Induction of Conformational Change and Inverse Agonism

Upon binding, this compound induces a conformational change in the extracellular loops (ECLs) of CCR5. This altered conformation is no longer recognized by the CD4-bound gp120 protein, thereby preventing viral attachment and subsequent entry. This compound has been characterized as an inverse agonist, meaning it stabilizes CCR5 in an inactive state, which is evident by the conformation of conserved GPCR residues like Trp2486.48. This stabilization not only blocks viral entry but also inhibits the downstream signaling that would normally be triggered by natural chemokine ligands like RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).

Quantitative Pharmacology

The potency of this compound has been extensively characterized through a variety of in vitro assays. The data demonstrate its high affinity for CCR5 and potent antiviral activity against R5-tropic HIV-1.

Table 1: this compound Activity in CCR5 Binding and Functional Assays

| Assay Type | Ligand/Stimulant | Cell Type/Preparation | Endpoint | IC50 Value (nM) | Reference(s) |

| Radioligand Binding | MIP-1α (CCL3) | HEK-293 Membranes | Inhibition of Binding | 3.3 | |

| Radioligand Binding | MIP-1β (CCL4) | HEK-293 Membranes | Inhibition of Binding | 7.2 | |

| Radioligand Binding | RANTES (CCL5) | HEK-293 Membranes | Inhibition of Binding | 5.2 | |

| Calcium Flux | MIP-1α, MIP-1β, RANTES | HEK-293 Cells | Inhibition of Ca2+ Release | 7 - 30 | |

| GTPγS Binding | MIP-1β | HEK-293 Membranes | Inhibition of GDP/GTP Exchange | - (Effective) |

Table 2: this compound Antiviral Activity

| HIV-1 Strain(s) | Cell Type | Assay Duration | Endpoint | Value (nM) | Reference(s) |

| Lab-adapted (Ba-L) | PBMCs (Pooled Donor) | 5 days | IC90 | 3.1 | |

| Lab-adapted (Ba-L) | PM-1 Cells | 5 days | IC90 | 1.1 | |

| 43 Primary Isolates | PBMCs | - | Geometric Mean IC90 | 2.0 | |

| 200 Pseudotyped Viruses | HeLa-P4 Cells | Single-cycle | Geometric Mean IC90 | 13.7 | |

| HIV-1 Bal R5 | TZM-bl Cells | 3 days | IC50 | 0.2 |

Impact on CCR5 Signaling

As a functional antagonist, this compound blocks the intracellular signaling cascades typically initiated by chemokine binding to CCR5. In a canonical pathway, chemokine binding leads to the coupling of Gαi proteins, inhibition of adenylyl cyclase, and mobilization of intracellular calcium stores. This compound effectively inhibits chemokine-induced calcium redistribution and GDP-GTP exchange at the CCR5/G-protein complex. Importantly, this compound itself does not trigger these downstream events, confirming it is devoid of agonist activity. Furthermore, unlike natural ligands such as RANTES, this compound does not induce the internalization of the CCR5 receptor from the cell surface.

Mechanisms of Resistance

HIV-1 can develop resistance to this compound through two primary pathways:

-

Co-receptor Switching: The outgrowth of pre-existing viral variants that use the CXCR4 co-receptor (X4-tropic) or are dual/mixed-tropic. Since this compound is specific to CCR5, it is ineffective against these strains. This is the most common reason for virologic failure in patients on this compound.

-

Recognition of Drug-Bound CCR5: The development of mutations in the V3 loop of the gp120 envelope protein. These mutations allow the R5-tropic virus to recognize and utilize the this compound-bound conformation of CCR5 for cell entry. This mechanism does not involve a shift in co-receptor preference but rather an adaptation to the drug's presence. Phenotypically, this form of resistance is characterized by a plateau of incomplete viral inhibition at high drug concentrations (reduced maximal percentage inhibition, or MPI) rather than a significant shift in the IC50.

Key Experimental Methodologies

The characterization of this compound's mechanism of action relies on a suite of specialized biochemical and cellular assays.

Radioligand Binding Competition Assay

This assay quantifies the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.

-

Protocol:

-

Membrane Preparation: Membranes are prepared from cells engineered to overexpress the human CCR5 receptor (e.g., HEK-293 cells).

-

Incubation: A fixed concentration of a radiolabeled CCR5 chemokine (e.g., 125I-MIP-1β or 3H-Maraviroc) is incubated with the cell membranes in a suitable binding buffer.

-

Competition: The incubation is performed across a range of concentrations of unlabeled this compound.

-

Separation: The reaction mixture is passed through a filter plate to separate membrane-bound radioligand from the unbound radioligand.

-

Detection: The radioactivity retained on the filter is measured using a scintillation counter.

-

Analysis: Data are plotted as percent inhibition versus drug concentration to calculate the IC50 value.

-

HIV-1 Pseudovirus Entry Assay

This is a single-cycle replication assay used to measure the ability of an antiviral agent to block viral entry into target cells.

-

Protocol:

-

Pseudovirus Production: Plasmids encoding an HIV-1 backbone (lacking the env gene but containing a reporter like luciferase) and a plasmid encoding a specific gp120/gp41 envelope are co-transfected into producer cells (e.g., HEK 293T).

-

Target Cell Preparation: Target cells expressing CD4 and CCR5 (e.g., TZM-bl or U87.CD4.CCR5 cells) are seeded in microplates.

-

Inhibition: Cells are pre-incubated with serial dilutions of this compound.

-

Infection: A standardized amount of pseudovirus supernatant is added to the wells.

-

Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

-

Detection: Cells are lysed, and the reporter gene product (e.g., luciferase activity) is measured using a luminometer.

-

Analysis: The reduction in reporter signal relative to untreated controls is used to calculate the IC50/IC90.

-

Conclusion

This compound employs a sophisticated allosteric mechanism to inhibit HIV-1 entry. By binding to a transmembrane pocket within CCR5, it stabilizes an inactive receptor conformation that is incapable of facilitating the fusion of R5-tropic HIV-1 with the host cell membrane. This targeted action, distinct from that of other antiretroviral classes, provides a critical therapeutic option for the management of HIV-1 infection. A thorough understanding of its binding kinetics, interaction with the receptor, and potential resistance pathways is essential for its optimal clinical use and for the development of future generations of entry inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. [Pharmacokinetics, interactions and mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. HIV-1 Escape from the CCR5 Antagonist this compound Associated with an Altered and Less-Efficient Mechanism of gp120-CCR5 Engagement That Attenuates Macrophage Tropism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

The Preclinical Profile of Maraviroc: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Maraviroc, the first-in-class CCR5 antagonist, marked a significant advancement in antiretroviral therapy by targeting a host cell protein to block HIV-1 entry.[1] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, offering a foundational understanding for researchers and drug development professionals. The data presented herein, derived from a variety of preclinical models, illuminates the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, alongside its potent antiviral activity and mechanism of action.

Pharmacokinetics: A Multi-Species Perspective

The preclinical pharmacokinetic evaluation of this compound has been instrumental in predicting its human dosage regimens and understanding its disposition.[2] Studies in rats and dogs have been particularly crucial in characterizing its absorption and elimination profiles.

Table 1: Comparative Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose | Route of Administration | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t1/2) (h) | Bioavailability (%) | Reference |

| Rat | 2 mg/kg | Oral | - | - | - | 0.9 | ~30 | [3] |

| Rat | - | Intravenous Infusion | - | - | - | - | - | [4] |

| Dog | 2 mg/kg | Oral | 1.5 | 256 | - | 2.3 | 40 | [3] |

Note: '-' indicates data not specified in the provided search results.

Key Insights from Pharmacokinetic Studies:

-

Absorption and Bioavailability: this compound is orally bioavailable, with approximately 30% absorption in rats and 40% in dogs following a 2 mg/kg oral dose. Peak plasma concentrations are generally reached within 0.5 to 4 hours post-administration in preclinical and clinical settings.

-

Distribution: this compound exhibits limited distribution to the central nervous system (CNS). In rats, cerebrospinal fluid (CSF) concentrations were only about 10% of the free plasma concentration, likely due to the action of the P-glycoprotein efflux transporter. Conversely, distribution to gut-associated lymphoid tissue (GALT) was more favorable, with radioactivity in lymph nodes exceeding blood concentrations.

-

Metabolism: The primary route of metabolism for this compound is through the cytochrome P450 isoenzyme CYP3A4. This is a critical consideration for potential drug-drug interactions, as co-administration with CYP3A4 inhibitors or inducers can significantly alter this compound's plasma concentrations.

-

Elimination: The elimination half-life of this compound is relatively short in preclinical models, being 0.9 hours in rats and 2.3 hours in dogs. Renal clearance accounts for a portion of its total clearance.

Experimental Protocols in Preclinical Pharmacokinetic Assessment

The determination of this compound's pharmacokinetic profile involved a series of well-defined experimental protocols:

Typical In Vivo Pharmacokinetic Study Workflow:

Methodology for Tissue Distribution Studies in Rats:

-

Animal Model: Male rats are typically used.

-

Drug Administration: Radiolabeled this compound is administered intravenously.

-

Sample Collection: At various time points post-administration, blood, cerebrospinal fluid (CSF), and tissues (including brain and gut-associated lymphoid tissue) are collected.

-

Analysis: Radioactivity in the collected samples is quantified to determine the concentration of this compound and its metabolites.

Pharmacodynamics: Targeting CCR5 to Inhibit HIV-1 Entry

This compound's mechanism of action is unique among antiretrovirals as it targets a host protein, the C-C chemokine receptor type 5 (CCR5), rather than a viral enzyme. CCR5 is a coreceptor required by the most commonly transmitted HIV-1 strains (R5-tropic) to enter CD4+ T-cells.

The CCR5 Signaling Pathway and this compound's Mechanism of Action:

This compound is a selective and slowly reversible antagonist of the interaction between HIV-1 gp120 and CCR5. By binding to a hydrophobic pocket within the transmembrane helices of CCR5, this compound induces a conformational change in the receptor, which prevents its interaction with the viral envelope glycoprotein gp120. This allosteric inhibition effectively blocks the entry of CCR5-tropic HIV-1 into host cells. Importantly, this compound does not exhibit agonist activity and does not lead to the internalization of CCR5 from the cell surface.

Table 2: In Vitro Pharmacodynamic Profile of this compound

| Assay Type | Cell Line/System | Virus Strain | IC50 / IC90 | Reference |

| Antiviral Activity | Peripheral Blood Lymphocytes | HIV-1 Ba-L | IC50: 0.56 nM | |

| Antiviral Activity | Primary Isolates (various clades) | 43 strains | IC90 (geometric mean): 2.0 nM | |

| CCR5 Antagonism | Cell-free assay | MIP-1α | IC50: 3.3 nM | |

| CCR5 Antagonism | Cell-free assay | MIP-1β | IC50: 7.2 nM | |

| CCR5 Antagonism | Cell-free assay | RANTES | IC50: 5.2 nM | |

| Calcium Redistribution Inhibition | HEK-293 cells | MIP-1β, MIP-1α, RANTES | IC50: 7-30 nM | |

| Cell-cell Fusion Assay | HeLa-P4 cells | HIV gp120 | IC50: 0.0002 µM | |

| Antiviral Activity | TZM-bl cells | HIV-1 Bal R5 | IC50: 0.0002 µM |

IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration.

Linking Pharmacokinetics and Pharmacodynamics

The preclinical data strongly suggest that maintaining this compound concentrations above the antiviral IC90 is achievable with once- or twice-daily oral dosing. The relationship between plasma drug concentration and antiviral effect is a critical aspect of drug development.

PK/PD Relationship in Preclinical Evaluation:

Pharmacokinetic-pharmacodynamic (PK/PD) modeling has been employed to predict the in vivo antiviral activity of this compound based on in vitro potency and preclinical pharmacokinetic data. This modeling approach helps in selecting appropriate doses for clinical trials and understanding the exposure-response relationship.

Conclusion

The preclinical evaluation of this compound has provided a robust foundation for its clinical development and use. Its favorable oral bioavailability, well-characterized metabolic pathway, and potent and specific mechanism of action as a CCR5 antagonist have established it as a valuable component of antiretroviral therapy. The data from animal models have been instrumental in predicting its pharmacokinetic profile and effective dose ranges in humans. This in-depth understanding of this compound's preclinical pharmacokinetics and pharmacodynamics continues to be vital for optimizing its therapeutic use and exploring its potential in other disease areas.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Preclinical assessment of the distribution of this compound to potential human immunodeficiency virus (HIV) sanctuary sites in the central nervous system (CNS) and gut-associated lymphoid tissue (GALT) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Architecture of Maraviroc's Interaction with the CCR5 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular underpinnings of the binding of Maraviroc to the CC Chemokine Receptor 5 (CCR5). This compound, a pivotal therapeutic agent in the management of HIV-1 infection, functions as a non-competitive allosteric inhibitor of CCR5, a key co-receptor for viral entry into host cells.[1][2] This document provides a comprehensive overview of the binding mechanism, quantitative interaction data, detailed experimental methodologies, and the consequential impact on cellular signaling pathways.

Mechanism of Action: An Allosteric Embrace

This compound's inhibitory action is not achieved by direct competition with the natural ligands of CCR5, such as the chemokine RANTES (CCL5), or the HIV-1 envelope glycoprotein gp120.[3][4] Instead, this compound binds to a distinct allosteric site within the transmembrane helices of the CCR5 receptor.[1] This binding event induces a conformational change in the receptor, which in turn prevents the interaction between gp120 and CCR5, a critical step for the fusion of the viral and host cell membranes. The crystal structure of the CCR5-Maraviroc complex, resolved at 2.7 Å resolution, reveals that this compound inserts itself deep into a hydrophobic cavity formed by transmembrane helices I, II, III, V, VI, and VII. This unique mechanism of action circumvents direct competition at the orthosteric binding site, offering a distinct advantage in drug design and overcoming potential resistance mechanisms.

Quantitative Analysis of this compound-CCR5 Binding

The affinity and potency of this compound's interaction with the CCR5 receptor have been quantified through various in vitro assays. These data are crucial for understanding the drug's pharmacological profile and for the development of next-generation CCR5 antagonists.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 2.0 nM (geometric mean) | Inhibition of HIV-1 primary isolates replication | |

| IC50 | 5.2 nM | Inhibition of RANTES binding to CCR5 in HEK-293 cells | |

| IC50 | 2 nM | Inhibition of MIP-1β binding to CCR5 | |

| EC90 | 1 nM | Inhibition of HIVBAL replication in PM1 cells | |

| Dissociation rate (k-2) | 1.2 × 10−3 min−1 | From a stable this compound-CCR5 complex (R'A) |

Key Interacting Residues

Site-directed mutagenesis and crystallographic studies have identified several key amino acid residues within the CCR5 receptor that are critical for the binding of this compound. These residues form a complex network of interactions that stabilize the drug within its allosteric pocket.

Table 2: Key CCR5 Residues in this compound Binding

| Residue | Location | Type of Interaction | Reference |

| Trp86 | Transmembrane Helix 2 (TM2) | Hydrophobic | |

| Tyr108 | Transmembrane Helix 3 (TM3) | Hydrophobic | |

| Phe109 | Transmembrane Helix 3 (TM3) | Hydrophobic | |

| Phe112 | Transmembrane Helix 3 (TM3) | Hydrophobic | |

| Ile198 | Transmembrane Helix 5 (TM5) | Hydrophobic | |

| Tyr251 | Transmembrane Helix 6 (TM6) | Hydrophobic | |

| Glu283 | Transmembrane Helix 7 (TM7) | Salt bridge with the protonated nitrogen of this compound's tropane group |

Experimental Protocols

The elucidation of the this compound-CCR5 binding mechanism has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are fundamental for quantifying the binding affinity of this compound to CCR5.

Protocol: [3H]this compound Saturation Binding Assay

-

Membrane Preparation: Prepare membrane fractions from HEK 293T cells transiently transfected with a CCR5 expression vector.

-

Incubation: In a 96-well plate, incubate membrane aliquots (containing 2.5 µg of protein) with increasing concentrations of [3H]this compound (0.5 to 32 nM). The incubation is performed for 1 hour at room temperature in an assay buffer (50 mM HEPES, pH 7.4, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA).

-

Nonspecific Binding Determination: To determine nonspecific binding, a parallel set of incubations is performed in the presence of a high concentration (2 µm) of unlabeled this compound.

-

Washing and Scintillation Counting: After incubation, the membranes are washed to remove unbound radioligand. The amount of bound [3H]this compound is then quantified using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the nonspecific binding from the total binding. The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by analyzing the saturation binding data using nonlinear regression analysis.

Protocol: [125I]CCL5 Displacement Assay

-

Membrane Preparation: Utilize membrane preparations from CCR5-expressing cells as described above.

-

Incubation: Incubate the membranes with a fixed concentration of [125I]CCL5 (a natural CCR5 ligand) in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Counting: Separate the bound from free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific [125I]CCL5 binding (IC50) is determined. This value can be used to calculate the inhibitory constant (Ki).

Site-Directed Mutagenesis

This technique is employed to identify the specific amino acid residues in CCR5 that are crucial for this compound binding.

Protocol: Site-Directed Mutagenesis and Binding Analysis

-

Mutagenesis: Introduce point mutations into the CCR5 cDNA using a commercially available site-directed mutagenesis kit. The mutations are designed to alter specific amino acid residues within the predicted transmembrane binding pocket.

-

Expression: Transfect HEK 293T cells with the wild-type or mutant CCR5 constructs.

-

Binding Assays: Perform radioligand binding assays (as described in section 4.1) on membranes prepared from cells expressing the wild-type and mutant receptors.

-

Analysis: Compare the binding affinity of this compound to the mutant receptors with its affinity for the wild-type receptor. A significant reduction in binding affinity for a particular mutant indicates that the mutated residue is important for this compound interaction.

Impact on CCR5 Signaling

CCR5 is a G protein-coupled receptor (GPCR) that, upon binding to its natural chemokine ligands, initiates a cascade of intracellular signaling events. This compound, by stabilizing an inactive conformation of the receptor, acts as a functional antagonist, blocking these signaling pathways.

CCR5 Signaling Pathway

The binding of chemokines like RANTES (CCL5) to CCR5 triggers the dissociation of the heterotrimeric G protein (Gαi, Gβγ) from the intracellular domain of the receptor. This initiates downstream signaling cascades, including the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mediate calcium mobilization and the activation of protein kinase C (PKC), ultimately leading to cellular responses such as chemotaxis and inflammation.

Figure 1: CCR5 Signaling Pathway and this compound Inhibition.

Experimental Workflow for Assessing Signaling Inhibition

The inhibitory effect of this compound on CCR5-mediated signaling can be assessed by measuring changes in intracellular calcium concentration following chemokine stimulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemokine Receptor CCR5 Antagonist this compound: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Model of this compound Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the CCR5 chemokine receptor – HIV entry inhibitor this compound complex - PMC [pmc.ncbi.nlm.nih.gov]

Maraviroc: A Negative Allosteric Modulator of CCR5 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maraviroc is a first-in-class antiretroviral drug that functions as a negative allosteric modulator of the C-C chemokine receptor type 5 (CCR5).[1][2] By binding to a site on the CCR5 receptor distinct from the binding site of its natural chemokine ligands and the HIV-1 envelope glycoprotein gp120, this compound induces a conformational change in the receptor.[3][4][5] This alteration effectively blocks the interaction between CCR5 and gp120, thereby preventing the entry of CCR5-tropic (R5) HIV-1 into host cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Negative Allosteric Modulation

This compound selectively and reversibly binds to the human CCR5 receptor, a G protein-coupled receptor (GPCR) expressed on the surface of various immune cells, including T-cells and macrophages. This binding is not at the orthosteric site where endogenous chemokines (like RANTES, MIP-1α, and MIP-1β) or the viral gp120 protein interact. Instead, this compound occupies a hydrophobic pocket within the transmembrane helices of CCR5.

This interaction induces a conformational change in the extracellular loops of the CCR5 receptor. This altered conformation is incompatible with the binding of the HIV-1 gp120 V3 loop, a critical step for viral entry into the host cell. Consequently, this compound effectively functions as an entry inhibitor, specifically for R5-tropic HIV-1 strains. It is important to note that this compound is not effective against CXCR4-tropic (X4) or dual/mixed-tropic HIV-1, as these strains utilize the CXCR4 coreceptor for cellular entry.

The binding of this compound to CCR5 follows a multi-step kinetic mechanism. An initial interaction leads to the formation of a ligand-receptor complex, which then undergoes reorganization to form a more stable, longer-residence-time complex. This slow reversibility contributes to its sustained antiviral activity.

Signaling Pathway Modulation

CCR5 activation by its natural chemokine ligands initiates a cascade of intracellular signaling events through G protein-dependent and independent pathways. This includes the activation of pathways such as JAK/STAT, PI3K/AKT, and MAPK, leading to cellular responses like chemotaxis and cytokine release. This compound, as a negative allosteric modulator, does not activate these downstream signaling pathways. In fact, it has been characterized as an inverse agonist, suggesting it stabilizes CCR5 in an inactive conformation. By preventing chemokine binding and receptor activation, this compound inhibits these signaling cascades.

Quantitative Data

The potency and binding affinity of this compound have been extensively characterized in numerous in vitro studies. The following tables summarize key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC50 | 0.56 nM (95% CI: 0.36-0.9 nM) | HIV-1 Ba-L replication in peripheral blood lymphocytes | |

| IC90 | 2.0 nM (geometric mean) | 43 primary HIV-1 isolates from various clades | |

| IC50 | 0.1 - 1.25 nM | HIV-1 group M and O isolates | |

| IC50 | 11 nM (95% CI: 10.4-11.6 nM) | Inhibition of gp120-sCD4 complex binding to CCR5 |

Table 2: Binding Affinity and Kinetics of this compound for CCR5

| Parameter | Value | Experimental Condition | Reference |

| IC50 (MIP-1α binding) | 3.3 nM (95% CI: 1.9-5.7 nM) | Radioligand binding competition assay | |

| IC50 (MIP-1β binding) | 7.2 nM (95% CI: 5.5-9.5 nM) | Radioligand binding competition assay | |

| IC50 (RANTES binding) | 5.2 nM | Radioligand binding competition assay | |

| Kd | 0.18 ± 0.02 nM | [3H]this compound binding to CCR5 | |

| Dissociation half-life (t1/2) | 7.5 ± 0.7 hours | [3H]this compound dissociation from CCR5 | |

| Dissociation rate (k-2) | 1.2 x 10^-3 min^-1 | From a more stable complex (R'A) |

Experimental Protocols

The characterization of this compound's interaction with CCR5 relies on several key in vitro assays. Detailed methodologies for these experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CCR5 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the IC50 and Kd of this compound for CCR5.

Materials:

-

HEK 293T cells transiently transfected with human CCR5-encoding plasmids.

-

Membrane preparation buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, pH 7.4).

-

Radioligand (e.g., [3H]this compound or [125I]CCL3).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest transfected HEK 293T cells.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of radioligand to each well.

-

Add increasing concentrations of unlabeled this compound to the wells.

-

To determine non-specific binding, add a high concentration of unlabeled this compound to a set of control wells.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour) to reach equilibrium.

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Dry the filters and measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of unlabeled this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the unlabeled this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

The Kd can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the radioligand is known.

-

Calcium Flux Assay

This functional assay measures the ability of this compound to block CCR5-mediated intracellular calcium mobilization induced by a chemokine agonist.

Objective: To assess the functional antagonist activity of this compound.

Materials:

-

Cells expressing CCR5 (e.g., 300.19 cell line).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound.

-

CCR5 agonist (e.g., RANTES/CCL5).

-

Assay buffer.

-

Fluorometric Imaging Plate Reader (FLIPR) or flow cytometer.

Procedure:

-

Cell Preparation:

-

Culture CCR5-expressing cells to the desired density.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

-

Assay:

-

Resuspend the dye-loaded cells in assay buffer and plate them into a 96-well plate.

-

Measure the baseline fluorescence.

-

Add varying concentrations of this compound to the wells and incubate for a short period.

-

Add a fixed concentration of a CCR5 agonist (e.g., RANTES) to stimulate the cells.

-

Immediately measure the change in fluorescence over time using a FLIPR or flow cytometer.

-

-

Data Analysis:

-

Calculate the peak fluorescence intensity for each well.

-

Plot the peak fluorescence intensity as a function of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximum calcium flux induced by the agonist.

-

Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the migration of CCR5-expressing cells towards a chemokine gradient.

Objective: To determine the effect of this compound on chemokine-induced cell migration.

Materials:

-

CCR5-expressing cells (e.g., primary T-cells or a relevant cell line).

-

Chemotaxis chamber (e.g., Transwell plate).

-

This compound.

-

CCR5 ligand/chemoattractant (e.g., MIP-1β/CCL4).

-

Assay medium.

-

Cell counting method (e.g., hemocytometer, automated cell counter, or fluorescent labeling and plate reader).

Procedure:

-

Assay Setup:

-

Place the chemoattractant in the lower chamber of the chemotaxis plate.

-

In the upper chamber, place the CCR5-expressing cells that have been pre-incubated with varying concentrations of this compound.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a sufficient time to allow cell migration (typically a few hours).

-

-

Quantification of Migration:

-

Remove the non-migrated cells from the top of the membrane.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring a fluorescent label, or by detaching and counting the cells.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of migration for each concentration of this compound compared to the control (no this compound).

-

Plot the percentage of inhibition as a function of the this compound concentration to determine the IC50.

-

Conclusion

This compound represents a significant advancement in antiretroviral therapy due to its unique mechanism of action as a negative allosteric modulator of CCR5. By inducing a conformational change in the receptor, it effectively blocks the entry of R5-tropic HIV-1 into host cells. The quantitative data from various in vitro assays consistently demonstrate its high potency and binding affinity. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other CCR5 antagonists. A thorough understanding of its allosteric mechanism is crucial for the development of next-generation entry inhibitors and for managing the emergence of drug resistance.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Profile of this compound: a CCR5 antagonist in the management of treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Structure of the CCR5 chemokine receptor – HIV entry inhibitor this compound complex - PMC [pmc.ncbi.nlm.nih.gov]

Maraviroc: A Technical Guide to its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maraviroc, marketed under the trade names Selzentry® and Celsentri®, is an antiretroviral drug used in the treatment of human immunodeficiency virus (HIV) infection.[1] It belongs to a class of drugs known as chemokine receptor antagonists, specifically targeting the C-C chemokine receptor type 5 (CCR5).[1][2] This technical guide provides an in-depth overview of the chemical structure and key physicochemical properties of this compound, along with its mechanism of action.

Chemical Structure

This compound is a complex small molecule with the systematic IUPAC name 4,4-difluoro-N-{(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl}cyclohexanecarboxamide.[1][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4,4-difluoro-N-{(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl}cyclohexanecarboxamide |

| SMILES | CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C |

| Molecular Formula | C29H41F2N5O |

| Molecular Weight | 513.67 g/mol |

| CAS Number | 376348-65-1 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its therapeutic efficacy and safety.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 197-198 °C |

| pKa | 7.3 |

| Solubility | Soluble in DMSO (up to 75 mM) and ethanol (up to 100 mM). Sparingly soluble in aqueous buffers. |

| XLogP | 6.82 |

| Protein Binding | Approximately 76% |

| Bioavailability | 23% |

| Appearance | White to off-white solid |

Experimental Protocols

Melting Point Determination

The melting point of this compound is determined using the capillary melting point method. A small, tightly packed sample of the crystalline solid is placed in a thin-walled capillary tube. The tube is then heated in a calibrated melting point apparatus at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For this compound, a heating rate of 1°C per minute is typically employed, with the apparatus being pre-heated to a temperature about 5°C below the expected melting point.

Solubility Determination

The solubility of this compound in various solvents is determined by adding an excess amount of the compound to a known volume of the solvent. The resulting suspension is agitated at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. After this period, the undissolved solid is removed by centrifugation or filtration. The concentration of this compound in the clear supernatant is then quantified using a validated analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

pKa Determination

The pKa of this compound can be determined by potentiometric titration. A solution of this compound in a suitable solvent system (e.g., a mixture of water and an organic co-solvent to ensure solubility) is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa value is then calculated from the titration curve, typically as the pH at which half of the compound is ionized.

Mechanism of Action

This compound is a selective and reversible antagonist of the CCR5 co-receptor. The entry of HIV-1 into host T-cells is a multi-step process that begins with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the cell surface. This initial binding induces a conformational change in gp120, allowing it to interact with a co-receptor, either CCR5 or CXCR4. This compound specifically binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event allosterically inhibits the interaction between gp120 and CCR5, thereby preventing the fusion of the viral and cellular membranes and blocking the entry of CCR5-tropic HIV-1 into the host cell.

Caption: this compound's mechanism of action in preventing HIV-1 entry into host cells.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and physicochemical properties of this compound. The detailed information on its molecular characteristics, solubility, and other key parameters is essential for researchers and professionals involved in the development and optimization of antiretroviral therapies. Understanding the precise mechanism by which this compound inhibits HIV-1 entry at the molecular level continues to be a critical area of study for the design of new and more effective therapeutic agents.

References

The Preclinical Odyssey of Maraviroc: A CCR5-Targeted Antiviral

An In-depth Technical Guide on the Discovery and Development of the First-in-Class CCR5 Antagonist for HIV-1 Therapy

This technical guide provides a comprehensive overview of the preclinical research that led to the discovery and development of Maraviroc (brand names Selzentry, Celsentri), a first-in-class CCR5 antagonist for the treatment of HIV-1 infection. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the key experiments, quantitative data, and scientific rationale that underpinned the success of this novel host-targeted antiviral agent.

Introduction: Targeting the Host for HIV-1 Inhibition

The journey to this compound's discovery was paved by a fundamental understanding of the HIV-1 entry mechanism.[1][2] Scientists recognized that the virus requires not only the CD4 receptor but also a co-receptor, primarily CCR5 or CXCR4, to fuse with and enter host T-cells.[3][4][5] The observation that individuals with a natural 32-base-pair deletion in the CCR5 gene (CCR5-Δ32) exhibit strong resistance to HIV-1 infection provided a powerful genetic validation for CCR5 as a therapeutic target. This led to the hypothesis that blocking the interaction between the viral envelope glycoprotein gp120 and the CCR5 co-receptor could be an effective antiviral strategy.

The Discovery Pathway: From High-Throughput Screening to a Lead Candidate

Pfizer initiated a high-throughput screening (HTS) campaign of their extensive compound library to identify small molecules that could inhibit the binding of the natural CCR5 ligand, macrophage inflammatory protein-1β (MIP-1β), to the receptor. This effort led to the identification of an imidazopyridine compound, UK-107,543, which served as the starting point for an intensive medicinal chemistry program. The optimization process focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of this compound (formerly UK-427,857).

Mechanism of Action: Allosteric Modulation of CCR5

This compound is not a competitive inhibitor that directly blocks the ligand-binding site of CCR5. Instead, it acts as a negative allosteric modulator. It binds to a pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change in the extracellular loops. This altered conformation prevents the viral gp120 protein from effectively engaging with CCR5, thereby inhibiting the fusion of the viral and cellular membranes and blocking viral entry.

Preclinical Pharmacological Profile

A battery of in vitro and in vivo studies was conducted to characterize the pharmacological properties of this compound. These studies were crucial in establishing its potency, selectivity, and suitability for clinical development.

Quantitative In Vitro Activity

The following tables summarize the key quantitative data from preclinical in vitro assays.

Table 1: CCR5 Binding Affinity

| Assay Type | Ligand | Cell Line | IC50 (nM) |

| Radioligand Binding | MIP-1α | HEK-293 | 3.3 |

| Radioligand Binding | MIP-1β | HEK-293 | 7.2 |

| Radioligand Binding | RANTES | HEK-293 | 5.2 |

Table 2: Antiviral Activity

| Assay Type | HIV-1 Strain(s) | Cell Line | EC90 (nM) |

| Antiviral Assay | 43 primary isolates (various clades) | - | 2.0 (geometric mean) |

| Pseudovirus Assay | 200 clinically derived envelope-recombinant pseudoviruses | - | 13.7 (geometric mean) |

Table 3: Selectivity Profile

| Target | Assay Type | Inhibition |

| hERG ion channel | Electrophysiology | IC50 >10 µM |

| Various receptors and enzymes | Broad screening panel | Highly selective for CCR5 |

Experimental Protocols

Objective: To determine the affinity of this compound for the CCR5 receptor by measuring its ability to displace the binding of radiolabeled natural ligands.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human CCR5 receptor were cultured under standard conditions.

-

Membrane Preparation: Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the CCR5 receptors.

-

Binding Reaction: Membranes were incubated with a constant concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]MIP-1β) and varying concentrations of this compound in a binding buffer.

-

Separation: The reaction mixture was filtered to separate the membrane-bound radioligand from the unbound radioligand.

-

Detection: The amount of radioactivity on the filter was quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was calculated.

Objective: To evaluate the antiviral activity of this compound by measuring its ability to inhibit the entry and replication of CCR5-tropic HIV-1 in susceptible cells.

Methodology:

-

Cell Culture: Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., PM-1) were cultured.

-

Infection: Cells were infected with a CCR5-tropic strain of HIV-1 in the presence of varying concentrations of this compound.

-

Incubation: The infected cells were incubated for several days to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication was measured by quantifying the amount of viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of this compound that inhibits 90% of viral replication (EC90) was determined.

Preclinical Pharmacokinetics and Safety

This compound demonstrated favorable pharmacokinetic properties in preclinical studies, including good oral bioavailability. Animal studies were conducted to assess its absorption, distribution, metabolism, and excretion (ADME) profile. Disposition studies in rats showed that while this compound has limited distribution to the central nervous system, it does penetrate gut-associated lymphoid tissue, a key site of HIV replication.

Safety pharmacology studies indicated that this compound has a low potential for off-target effects, including a weak affinity for the hERG potassium channel, which is associated with cardiac risk. In vitro cytotoxicity assays showed no detectable cell damage at therapeutic concentrations.

Conclusion

The preclinical development of this compound represents a landmark achievement in HIV-1 therapeutics. It validated the concept of targeting a host protein to inhibit viral replication, offering a new mechanism of action with a high barrier to the development of resistance. The rigorous preclinical evaluation, encompassing target identification, lead optimization, and comprehensive pharmacological and safety profiling, laid a solid foundation for its successful clinical development and eventual approval as a valuable therapeutic option for individuals with CCR5-tropic HIV-1 infection.

References

- 1. Preclinical discovery and development of this compound for the treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C-C chemokine receptor type five (CCR5): An emerging target for the control of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thebodypro.com [thebodypro.com]

Technical Guide: Target Validation of CCR5 for HIV Therapy Using Marav-iroc

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for macrophage-tropic (R5) strains of HIV-1, which are predominant, especially in early-stage infection. The validation of CCR5 as a therapeutic target represents a landmark in antiretroviral therapy, shifting the paradigm from targeting viral enzymes to host-cell factors. This strategy offers a high barrier to the development of resistance. Maraviroc, the first-in-class CCR5 antagonist approved by the FDA, functions by binding to CCR5 and inducing a conformational change that prevents the viral envelope protein gp120 from engaging the co-receptor, thereby blocking viral entry into host cells.[1][2][3] This document provides a comprehensive technical overview of the scientific rationale, key experimental methodologies, and critical data supporting the validation of CCR5 as a drug target for HIV therapy, with a specific focus on the pharmacological profile of this compound.

Introduction to CCR5 as a Therapeutic Target

The Role of CCR5 in HIV-1 Infection

HIV-1 entry into target cells, such as CD4+ T-cells and macrophages, is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the primary cellular receptor, CD4.[4][5] This initial binding triggers conformational changes in gp120, exposing a binding site for a secondary co-receptor. The two major co-receptors used by HIV-1 are CCR5 and CXCR4. Viruses that utilize CCR5 are termed 'R5-tropic', while those using CXCR4 are 'X4-tropic'. R5-tropic viruses are most commonly transmitted and dominate the early stages of infection.

The critical role of CCR5 was solidified by the discovery of a naturally occurring 32-base-pair deletion in the CCR5 gene (CCR5-Δ32). Individuals homozygous for this mutation lack functional CCR5 receptors on their cell surfaces and exhibit profound resistance to R5-tropic HIV-1 infection, with no apparent adverse health consequences. This genetic evidence provided a powerful validation of CCR5 as a viable and safe therapeutic target.

This compound: A Non-competitive Allosteric Inhibitor

This compound (brand name Selzentry®) is a small molecule CCR5 antagonist. Unlike competitive inhibitors that would compete with the natural chemokine ligands (like RANTES, MIP-1α, and MIP-1β), this compound is a functional antagonist that binds to a deep, hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This allosteric binding induces a conformational change in the extracellular loops of CCR5, rendering it unrecognizable to the HIV-1 gp120 protein, thus preventing viral entry.

Target Validation Workflow

The validation of a drug target like CCR5 follows a structured, multi-stage process to build confidence in its therapeutic potential and minimize late-stage failures in clinical development. This workflow progresses from initial identification to full clinical validation.

Quantitative Data Summary for this compound

The potency and efficacy of this compound have been quantified through a series of preclinical and clinical studies. The following tables summarize key data points.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Value | Cell/Assay Type | Description |

| Binding Affinity (Kd) | 0.18 ± 0.02 nM | CCR5 Membranes | Dissociation constant, measuring the affinity of this compound for the CCR5 receptor. |

| Binding Affinity (IC50) | 2 nM | PM1 Cells | Concentration required to inhibit 50% of MIP-1β binding to CCR5. |

| Antiviral Potency (EC90) | 2.0 nM (Geo. Mean) | PBMCs | Geometric mean 90% effective concentration against 43 primary HIV-1 isolates. |

| Antiviral Potency (IC50) | 1.23 nM (Mean) | U87.CD4.CCR5 Cells | Mean 50% inhibitory concentration against a large panel of HIV-1 Group O strains. |

| hERG Inhibition (IC50) | >10 µM | hERG Channel Assay | High concentration needed for off-target activity indicates a good safety profile. |

Table 2: Summary of Clinical Efficacy (MOTIVATE 1 & 2 Trials, 96-Week Data)

The MOTIVATE 1 and 2 trials were pivotal Phase III studies evaluating this compound in treatment-experienced adults with R5-tropic HIV-1.

| Outcome Measure | This compound (Twice Daily) + OBT | Placebo + OBT |

| Patients with HIV-1 RNA <50 copies/mL | 41% | N/A (unblinded at 48 wks) |

| Mean CD4+ Cell Count Increase (cells/µL) | 124 | 62 (at 48 wks) |

| Virologic Failure | 23% | 55% (at 48 wks) |

| Discontinuation due to Adverse Events | 4.4% | 13.5% (at 48 wks) |

*OBT: Optimized Background Therapy

Mechanism of Action and Signaling Pathway

CCR5 is a G protein-coupled receptor (GPCR). Natural ligand binding activates downstream signaling cascades involving G-proteins, leading to cellular responses like chemotaxis. HIV-1 gp120 binding also triggers signaling events. This compound acts as a functional antagonist, blocking the receptor from adopting the conformation required for gp120 binding without affecting its ability to internalize or its baseline signaling.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. academic.oup.com [academic.oup.com]

- 4. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Chemokine Receptor CCR5 Antagonist this compound: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Initial high-throughput screening for CCR5 antagonists like Maraviroc

Primary High-Throughput Screening: Radioligand Binding Assay

The initial step in the discovery of Maraviroc at Pfizer involved a large-scale HTS campaign to identify small molecules that could displace the binding of a radiolabeled natural ligand to the CCR5 receptor.[1] This competitive binding assay is a robust and reliable method for identifying compounds that interact with the target receptor.

Experimental Protocol: Radioligand Binding Assay

-

Cell Line and Membrane Preparation:

-

A stable cell line expressing high levels of human CCR5, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, is used.

-

Cells are cultured to a high density and harvested.

-

Cell membranes are prepared by homogenization and differential centrifugation to isolate the membrane fraction containing the CCR5 receptor.

-

-

Assay Components:

-

Radioligand: Typically, a tritiated ([³H]) or iodinated ([¹²⁵I]) version of a high-affinity CCR5 ligand, such as [¹²⁵I]-MIP-1α or [³H]-RANTES, is used.

-

Test Compounds: Compounds from a chemical library are dissolved in dimethyl sulfoxide (DMSO) and serially diluted.

-

Assay Buffer: A buffered saline solution (e.g., Tris-HCl or HEPES) containing divalent cations (e.g., MgCl₂, CaCl₂) and a protease inhibitor cocktail.

-

-

Assay Procedure (96-well or 384-well plate format):

-

To each well, add the CCR5-expressing cell membranes.

-

Add the test compound at various concentrations.

-

Add the radioligand at a fixed concentration (typically at or below its dissociation constant, Kd).

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The percentage of inhibition of radioligand binding by the test compound is calculated.

-

The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Secondary Assays for Hit Confirmation and Characterization

Hits identified from the primary screen are subjected to a battery of secondary assays to confirm their antagonistic activity, determine their functional potency, and rule out non-specific effects.

Calcium Mobilization Assay

CCR5 is a Gq-coupled receptor, and its activation by a natural ligand leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[2] A calcium mobilization assay is a functional screen to identify antagonists that can block this signaling event.

Experimental Protocol: Calcium Mobilization Assay

-

Cell Line: A cell line co-expressing CCR5 and a promiscuous G-protein (e.g., Gα16) or a cell line endogenously expressing the Gq pathway components is used.

-

Calcium Indicator Dye Loading:

-

Cells are seeded into 96- or 384-well black-walled, clear-bottom plates.

-

The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, which exhibits an increase in fluorescence upon binding to Ca²⁺.

-

-

Assay Procedure:

-

The dye-loaded cells are pre-incubated with the test compounds.

-

A CCR5 agonist (e.g., RANTES) is added to stimulate the receptor.

-

The change in fluorescence intensity is measured in real-time using a fluorescence plate reader (e.g., a FLIPR instrument).

-

-

Data Analysis:

-

The ability of the test compound to inhibit the agonist-induced calcium flux is quantified.

-

The IC50 value is determined from the concentration-response curve.

-

Chemotaxis Assay

A key physiological function of CCR5 is to mediate the directed migration of immune cells towards a chemokine gradient. A chemotaxis assay assesses the ability of a compound to block this migratory response.

Experimental Protocol: Chemotaxis Assay

-

Cell Line: A motile cell line expressing CCR5, such as the CEM.NKR-CCR5 T-cell line, is used.

-

Assay Setup (Transwell plate format):

-

A Transwell plate with a porous membrane (e.g., 5 µm pore size) separating an upper and a lower chamber is used.

-

The lower chamber is filled with media containing a CCR5 chemokine agonist (e.g., MIP-1β) as a chemoattractant.

-

The CCR5-expressing cells, pre-incubated with the test compound, are added to the upper chamber.

-

-

Incubation and Cell Migration:

-

The plate is incubated for several hours to allow the cells to migrate through the porous membrane towards the chemoattractant in the lower chamber.

-

-

Quantification of Migration:

-

The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer, flow cytometry, or by using a fluorescent dye to label the cells and measuring the fluorescence in the bottom chamber.

-

-

Data Analysis:

-

The percentage of inhibition of cell migration by the test compound is calculated.

-

The IC50 value is determined from the concentration-response curve.

-

Quantitative Data from Initial Screening

The initial HTS campaign for this compound at Pfizer screened a large compound library. While specific hit rates for the entire screen are not publicly detailed, the process led to the identification of several promising chemical series.

Table 1: Potency of an Initial Hit Compound from the Imidazopyridine Series

| Compound ID | Primary Assay: [¹²⁵I]-MIP-1β Binding IC50 (µM) |

| UK-107,543 | 0.4 |

Data sourced from scientific literature.[3]

Visualizing the Molecular and Experimental Landscape

CCR5 Signaling Pathway

CCR5 activation by its chemokine ligands initiates a signaling cascade through the Gαi and Gαq G-protein subunits. This leads to the activation of downstream effectors such as phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC).

Caption: CCR5 Signaling Pathway.

High-Throughput Screening Workflow

The HTS workflow for identifying CCR5 antagonists is a multi-step process designed to efficiently screen large numbers of compounds and progressively filter them to identify the most promising candidates.

Caption: HTS Workflow for CCR5 Antagonists.

Conclusion

The discovery of this compound and other CCR5 antagonists is a landmark achievement in modern drug discovery, showcasing the power of a well-designed high-throughput screening cascade. By integrating a primary binding assay with a suite of functional secondary assays, researchers were able to efficiently identify and characterize potent and selective inhibitors of the CCR5 receptor. The methodologies outlined in this guide provide a foundational framework for the discovery of novel modulators of GPCRs and other challenging drug targets.

References

Methodological & Application

Application Notes and Protocols for Determining the In Vitro Antiviral Activity of Maraviroc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maraviroc (brand name Selzentry® or Celsentri®) is an antiretroviral drug belonging to a class of medications known as C-C chemokine receptor type 5 (CCR5) antagonists.[1][2] It is utilized in combination with other antiretroviral agents for the treatment of CCR5-tropic Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] Unlike many other antiretroviral drugs that target viral enzymes, this compound targets a human host cell protein, CCR5, which acts as a co-receptor for HIV-1 entry into immune cells such as T-cells and macrophages.[2][3] This document provides detailed application notes and protocols for the in vitro determination of this compound's antiviral activity, intended for use by researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a selective and reversible small-molecule antagonist of the CCR5 co-receptor. The entry of CCR5-tropic HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the primary CD4 receptor on the surface of the target cell. This initial binding event induces conformational changes in gp120, exposing a binding site for a co-receptor, which for R5 viruses is CCR5. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell's cytoplasm.

This compound exerts its antiviral effect by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding allosterically modifies the conformation of the extracellular loops of CCR5, thereby preventing the interaction with the HIV-1 gp120 V3 loop. By blocking this crucial interaction, this compound effectively inhibits the entry of CCR5-tropic HIV-1 into host cells.

Signaling Pathway of HIV-1 Entry and this compound Inhibition

Caption: HIV-1 entry and this compound's mechanism of action.

Data Presentation: In Vitro Antiviral Activity of this compound

The antiviral activity of this compound is typically quantified by determining its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represent the concentration of the drug required to inhibit viral replication or activity by 50%. The 90% inhibitory concentration (IC₉₀) is also frequently reported.

| Assay Type | Virus Strain/Isolate | Cell Line | IC₅₀ (nM) | IC₉₀ (nM) | Reference |

| Pseudovirus Neutralization | HIV-1 BAL | PM1 cells | - | 1 | |

| Pseudovirus Neutralization | Panel of 200 clinical isolates | - | - | 13.7 (geometric mean) | |

| MIP-1β Binding Inhibition | - | CCR5-expressing cells | 2 | - | |

| gp120 Binding Inhibition | - | CCR5-expressing cells | 0.22 | - | |

| Acute Infection Assay | 43 primary isolates (various clades) | Activated PBLs | - | 2.0 (geometric mean) | |

| Phenotypic Susceptibility | HIV-1/M R5 strain (ARP1102) | - | 1.89 | - | |

| Phenotypic Susceptibility | 40 HIV-1/O strains | - | 1.23 (median) | - |

PBL: Peripheral Blood Lymphocyte

Experimental Protocols

HIV-1 Env-Pseudotyped Virus Neutralization Assay

This assay measures the ability of this compound to inhibit the entry of single-round infectious pseudoviruses expressing the HIV-1 envelope glycoprotein (Env) into target cells engineered to express CD4, CCR5, and a reporter gene (e.g., luciferase).

Materials:

-

HEK293T/17 cells

-

Env-expressing plasmid and an Env-defective HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

-

Transfection reagent (e.g., FuGENE® 6)

-

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4 with Tat-responsive luciferase and β-galactosidase reporter genes)

-

Complete Growth Medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)

-

This compound stock solution

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Protocol:

Part A: Production of Env-Pseudotyped Viruses

-

Seed 293T/17 cells in a T-75 flask and incubate overnight to achieve 50-80% confluency.

-

Prepare the transfection complex by co-transfecting the Env-expressing plasmid and the Env-defective backbone plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells with the transfection complex for 3-8 hours at 37°C.

-

Replace the transfection medium with fresh complete growth medium and incubate for 48-72 hours.

-

Harvest the virus-containing supernatant, clarify by centrifugation, and filter through a 0.45 µm filter.

-

Aliquot and store the pseudovirus stocks at -80°C.

Part B: Virus Titration

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

-

Prepare serial dilutions of the pseudovirus stock.

-

Infect the TZM-bl cells with the virus dilutions in the presence of DEAE-Dextran to enhance infectivity.

-

Incubate for 48-72 hours at 37°C.

-

Measure luciferase activity using a luminometer. The titer is determined as the reciprocal of the virus dilution that yields a luciferase activity at least 10 times the background.

Part C: Neutralization Assay

-